molecular formula C19H23N5O4 B2897984 7-(4-methoxyphenethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 876891-12-2

7-(4-methoxyphenethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No. B2897984
CAS RN: 876891-12-2
M. Wt: 385.424
InChI Key: PJDVTIKMDHTIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methoxyphenethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as MPMP, is a synthetic compound that belongs to the class of purine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

    Anticancer Agents

    Purine derivatives are studied for their roles as anticancer compounds due to their ability to interfere with cell proliferation and survival pathways .

    Antiviral Compounds

    They have shown promise against various viruses, including anti-herpes, anti-HIV, and anti-influenza agents .

    Anti-inflammatory Agents

    Due to their biochemical properties, purine derivatives can act as autoimmune and anti-inflammatory agents .

    Antimicrobial Agents

    Their structure allows them to be effective against a range of microbial infections .

    Antitubercular Compounds

    Some purine derivatives are being researched for their potential to treat tuberculosis .

    Anticonvulsants

    They may also play a role in managing convulsive disorders .

properties

IUPAC Name

7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-22-16-15(17(25)21-19(22)26)24(18(20-16)23-9-11-28-12-10-23)8-7-13-3-5-14(27-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDVTIKMDHTIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methoxyphenethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

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